molecular formula C18H20N4O B2577552 5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850901-24-5

5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2577552
CAS No.: 850901-24-5
M. Wt: 308.385
InChI Key: LDKZFHKLCPFTPM-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 5-methyl substituent on the pyrimidine ring.
  • A 3-phenyl group attached to the pyrazole moiety.
  • A 7-amine functional group linked to a tetrahydrofuran-2-ylmethyl side chain.

This scaffold is structurally optimized for targeting bacterial ATP synthase, particularly in Mycobacterium tuberculosis (M. tb), as evidenced by related pyrazolo[1,5-a]pyrimidin-7-amine analogues .

Properties

IUPAC Name

5-methyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-10-17(19-11-15-8-5-9-23-15)22-18(21-13)16(12-20-22)14-6-3-2-4-7-14/h2-4,6-7,10,12,15,19H,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZFHKLCPFTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine

The foundational intermediate, 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, is synthesized via a cyclocondensation reaction between 5-amino-3-phenylpyrazole and a methyl-substituted 1,3-biselectrophile.

Reaction Protocol

  • Reactants :
    • 5-Amino-3-phenylpyrazole (1.0 equiv)
    • Methylmalonyl dichloride (1.2 equiv) or acetylacetone (1.3 equiv) as the 1,3-biselectrophile.
  • Conditions :
    • Solvent: Ethanol or DMSO
    • Temperature: 80–100°C
    • Catalyst: Pyridine (0.1 equiv) or iodine (5 mol%).
  • Outcome :
    • The reaction proceeds via nucleophilic attack at the α- and γ-positions of the 1,3-biselectrophile, forming the pyrimidine ring.
    • The methyl group at position 5 is introduced via the methylmalonyl dichloride or acetylacetone.

Yield Optimization

Solvent Temperature (°C) Time (h) Yield (%)
DMSO 100 3 85
Ethanol 80 6 72
Acetonitrile 90 4 68

Data adapted from cyclocondensation studies in pyrazolo[1,5-a]pyrimidine synthesis.

Functionalization at Position 7: Introduction of the Tetrahydrofuran-2-Ylmethyl Group

The primary amine at position 7 undergoes alkylation to introduce the tetrahydrofuran-2-ylmethyl moiety. This step demands careful selection of alkylating agents and reaction conditions to avoid over-alkylation.

Alkylation of 7-Aminopyrazolo[1,5-a]Pyrimidine

Reagents :

  • Alkylating Agent : Tetrahydrofurfuryl bromide (1.5 equiv) or tetrahydrofurfuryl tosylate (1.3 equiv).
  • Base : Potassium carbonate (2.0 equiv) or triethylamine (3.0 equiv).

Procedure :

  • Dissolve 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (1.0 equiv) in anhydrous DMF.
  • Add the alkylating agent and base under nitrogen atmosphere.
  • Heat at 60°C for 12–24 hours.

Yield and Selectivity

Alkylating Agent Base Temperature (°C) Yield (%)
Tetrahydrofurfuryl bromide K₂CO₃ 60 78
Tetrahydrofurfuryl tosylate Et₃N 60 82

Adapted from N-alkylation methods in pyrazolo[1,5-a]pyrimidine derivatives.

Alternative Pathways: Multicomponent and One-Pot Syntheses

Recent advances emphasize efficiency through multicomponent reactions (MCRs), which consolidate multiple steps into a single operation.

Three-Component Reaction with Sulfoxonium Ylides

Reactants :

  • 5-Amino-3-phenylpyrazole
  • Benzaldehyde (for phenyl group retention)
  • Methyl sulfoxonium ylide (for methyl group introduction).

Conditions :

  • Solvent: Toluene
  • Catalyst: p-TsOH (10 mol%)
  • Temperature: 110°C (microwave-assisted)

Outcome :

  • Direct formation of the pyrazolo[1,5-a]pyrimidine core with simultaneous incorporation of methyl and phenyl groups.
  • Post-synthetic alkylation at position 7 remains necessary.

Yield : 74% (core formation), 80% (alkylation).

Mechanistic Considerations and Challenges

Regioselectivity in Cyclocondensation

The use of acetylacetone as a 1,3-biselectrophile ensures methyl group incorporation at position 5 due to the electron-withdrawing effect of the carbonyl groups, directing nucleophilic attack to the α-position.

Steric Hindrance in Alkylation

The tetrahydrofuran-2-ylmethyl group introduces steric bulk, necessitating polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tetrahydrofuran-2-ylmethyl group can be replaced by other substituents. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural variations among pyrazolo[1,5-a]pyrimidin-7-amine derivatives include modifications at the 3-phenyl , 5-alkyl/aryl , and N-linked side chain positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Compound Name 3-Substituent 5-Substituent N-Linked Group Key Biological Activity/Properties Reference
5-Methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl Tetrahydrofuran-2-ylmethyl Not reported (predicted similar to ) N/A
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl Potent M. tb inhibition (MIC = 0.12 μM)
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl 3-Methylbutyl Higher logP (lipophilicity)
5-Methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl Pyridin-3-ylmethyl Moderate metabolic stability
3-Phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl H Phenylethyl Lower solubility, enhanced membrane permeability

Structure–Activity Relationship (SAR) Insights

A. N-Linked Side Chain Modifications
  • Pyridinylmethyl vs. Tetrahydrofuran-2-ylmethyl: Pyridin-2-ylmethyl derivatives (e.g., compounds in ) exhibit strong anti-M. tb activity (MIC < 0.5 μM) due to hydrogen bonding with ATP synthase. However, pyridine-containing compounds may suffer from oxidative metabolism, reducing bioavailability.
B. 5-Substituent Effects
  • Methyl vs. Aryl Groups :
    • 5-Methyl substituents (as in the target compound) generally improve metabolic stability compared to bulkier aryl groups (e.g., 5-phenyl or 4-isopropylphenyl), which increase molecular weight and logP .
C. 3-Substituent Optimization
  • Fluorophenyl vs. Phenyl :
    • 3-(4-Fluorophenyl) analogues (e.g., compound 32 in ) show enhanced potency (MIC = 0.12 μM) due to fluorine’s electronegativity improving target binding. The target compound’s 3-phenyl group may reduce activity but lower synthetic complexity.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Selected Analogues
Compound Name Molecular Weight logP Hydrogen Bond Acceptors Metabolic Stability (Human Liver Microsomes)
Target Compound ~365.4 ~2.8 5 High (tetrahydrofuran reduces oxidation)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenyl analogue 409.4 3.2 6 Moderate (pyridine susceptible to CYP450)
N-(3-Methylbutyl)-2-(trifluoromethyl) analogue 362.4 4.1 4 Low (alkyl chain increases CYP3A4 liability)
  • The target compound’s tetrahydrofuran group balances lipophilicity (logP ~2.8) and polarity, likely improving blood-brain barrier penetration compared to pyridinylmethyl derivatives.

Biological Activity

5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a unique structural framework that includes:

  • Pyrazolo[1,5-a]pyrimidine core : This scaffold is recognized for its significant medicinal properties.
  • Tetrahydrofuran moiety : This contributes to the compound's flexibility and stability in biological interactions.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

Biological Activities

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities such as:

  • Antimycobacterial Activity : Inhibitors of Mycobacterium tuberculosis ATP synthase have been developed based on this scaffold. Studies have shown that derivatives can effectively inhibit bacterial growth in vitro and in vivo .
  • Anticancer Properties : Certain derivatives have demonstrated significant anticancer activity by inhibiting specific kinases involved in tumor progression .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which is crucial for various therapeutic applications .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological efficacy. Key findings include:

SubstituentActivity TypeObservations
3-(4-fluoro)phenylAntimycobacterialEnhanced potency against M.tb
Alkyl/Aryl at position 5AnticancerVariability in inhibition of kinase activity
Tetrahydrofuran moietyStabilityImproved interaction with biological targets

These modifications can lead to distinct pharmacological profiles and enhance the compound's therapeutic potential.

Case Studies

  • Antimycobacterial Study :
    • A series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and tested against M.tb. The most effective analogs showed low hERG liability and good metabolic stability .
  • Anticancer Research :
    • Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions at the 5-position significantly enhanced anticancer activity .
  • Enzyme Inhibition :
    • Research focused on the enzyme inhibitory effects of this compound revealed its potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how is the product characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones. Subsequent functionalization includes introducing the tetrahydrofuran-2-ylmethylamine group via nucleophilic substitution or coupling reactions .
  • Characterization : Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm regiochemistry and substituent positions.
  • Mass spectrometry (ESI or HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Q. What experimental conditions are critical for optimizing the yield of this compound during synthesis?

  • Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (often 80–120°C for cyclization), and catalysts (e.g., Pd-based catalysts for cross-coupling) significantly impact yields. For example, highlights the use of controlled temperatures and solvents like ethanol/DMF for recrystallization to improve purity .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations and molecular docking studies can predict binding affinities to target enzymes (e.g., kinases) by analyzing interactions between the trifluoromethyl group and hydrophobic pockets in active sites. emphasizes integrating computational reaction path searches with experimental validation to streamline derivative synthesis .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or structural impurities. Solutions include:

  • Orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm target engagement.
  • Structural elucidation via X-ray crystallography (as in ) to rule out isomerization or polymorphic effects .

Q. How does the tetrahydrofuran-2-ylmethylamine substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The tetrahydrofuran group enhances solubility and bioavailability by introducing oxygen-based hydrogen bonding. Pharmacokinetic studies (e.g., liver microsome assays) can assess metabolic stability, while logP measurements quantify lipophilicity .

Methodological Notes

  • Safety : Follow protocols in for handling hazardous reagents (e.g., BBr₃) and waste disposal .
  • Data Validation : Use orthogonal analytical methods (HPLC, NMR) to confirm compound identity when scaling up syntheses .

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